benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate
Description
Benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic coumarin derivative fused with a benzothiazole moiety. The benzothiazole group enhances π-π stacking interactions and electron-withdrawing properties, which may improve binding to biological targets such as enzymes or receptors . The compound features a benzyloxyacetate ester at position 7 of the coumarin core, a benzothiazole substituent at position 3, and a ketone group at position 2. These structural elements contribute to its unique physicochemical and biological profile.
Properties
IUPAC Name |
benzyl 2-[3-(1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO5S/c27-23(30-14-16-6-2-1-3-7-16)15-29-18-11-10-17-12-19(25(28)31-21(17)13-18)24-26-20-8-4-5-9-22(20)32-24/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQTYOZOJMDQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzothiazole ring . This intermediate is then reacted with a chromenone derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine or palladium complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, are increasingly being adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or fluorescent probe.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate and related compounds:
Key Observations:
Pivalate esters (e.g., ) introduce steric bulk, which may slow hydrolysis and improve metabolic stability.
Substituents at position 6 (e.g., ethyl in ) or 8 (methyl in ) modify steric and electronic interactions, affecting binding to biological targets.
Benzothiazole vs. Phenoxy Groups: The benzothiazole moiety in the target compound and enables strong π-π interactions and electron withdrawal, unlike the phenoxy group in , which may reduce affinity for certain enzymes or receptors .
Biological Activity :
- Coumarin-benzothiazole hybrids are associated with antitumor and antimicrobial activities due to synergistic effects between the two moieties .
- Compounds with 2-oxo configurations (e.g., target and ) may exhibit enhanced reactivity in Michael addition or nucleophilic substitution reactions compared to 4-oxo analogs .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s benzyl ester can be synthesized via nucleophilic substitution or esterification reactions, similar to methods described for .
- Pharmacological Potential: Benzothiazole-containing coumarins (e.g., ) have demonstrated inhibitory activity against kinases and microbial pathogens .
- Crystallographic Data : Structural analogs like were resolved using SHELX software , highlighting the importance of crystallography in understanding molecular conformations and intermolecular interactions.
Biological Activity
Benzyl {[3-(1,3-benzothiazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step organic synthesis process involving the condensation of benzothiazole derivatives with chromenone structures. The structural characterization is typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to this compound. Key findings include:
- Cell Proliferation Inhibition : In vitro studies demonstrated that compounds with similar structures significantly inhibited the proliferation of various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The inhibitory concentrations ranged from 1 to 4 μM .
- Mechanism of Action : The compound was shown to induce apoptosis and arrest the cell cycle in cancer cells. This was evidenced by flow cytometry analysis, which indicated an increase in apoptotic cells upon treatment .
Anti-inflammatory Effects
In addition to anticancer properties, this compound exhibits anti-inflammatory effects :
- Cytokine Inhibition : The compound reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7). This suggests a dual mechanism where it not only targets cancer cells but also modulates inflammatory responses .
Data Tables
| Activity Type | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | A431 | 1 | Apoptosis induction |
| Anticancer | A549 | 4 | Cell cycle arrest |
| Anti-inflammatory | RAW264.7 | Not specified | Cytokine level reduction |
Case Studies
-
Study on Apoptotic Mechanisms :
A study investigated the effects of benzothiazole derivatives on A431 and A549 cells. Results indicated that treatment with these compounds led to significant apoptosis as measured by Annexin V staining and flow cytometry . -
In Vivo Studies :
Additional research focused on the in vivo efficacy of similar benzothiazole compounds in tumor-bearing mice models. These studies demonstrated a marked reduction in tumor size compared to control groups, further supporting the anticancer potential of these derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
